molecular formula C15H22Cl2 B091052 1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene CAS No. 19404-57-0

1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene

Cat. No. B091052
CAS RN: 19404-57-0
M. Wt: 273.2 g/mol
InChI Key: CXRPXFZFGODPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene, commonly known as DCPIP, is a synthetic chemical compound that has been widely used in scientific research. This compound is a redox indicator that is commonly used in biochemical and physiological experiments to measure the presence of reducing agents.

Mechanism of Action

The mechanism of action of DCPIP involves the transfer of electrons from a reducing agent to the DCPIP molecule. When DCPIP is in its oxidized state, it is blue in color. When it is reduced, it becomes colorless. The reduction of DCPIP is a result of the transfer of electrons from the reducing agent to the DCPIP molecule.
Biochemical and Physiological Effects:
DCPIP has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DCPIP in laboratory experiments is its high sensitivity to reducing agents. This makes it an ideal indicator for measuring antioxidant activity. However, DCPIP has some limitations. It is not specific to any one type of reducing agent and can be reduced by a variety of compounds. Additionally, DCPIP is not stable in the presence of light and can be easily degraded.

Future Directions

There are many potential future directions for research involving DCPIP. One area of interest is in the development of more specific redox indicators that can be used to measure the activity of specific types of antioxidants. Additionally, research could be conducted to investigate the potential use of DCPIP in the development of new drugs or therapies for the treatment of oxidative stress-related diseases. Finally, further studies could be conducted to investigate the potential environmental impact of DCPIP and other synthetic compounds.

Synthesis Methods

The synthesis of DCPIP involves the reaction of 2,4-dichloro-3-methylbenzene with tert-butyl alcohol in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

DCPIP has been widely used in scientific research for a variety of purposes. One of the most common applications of DCPIP is in the measurement of antioxidant activity. DCPIP is a redox indicator that changes color from blue to colorless when reduced by an antioxidant. This allows researchers to measure the antioxidant capacity of a given sample.

properties

CAS RN

19404-57-0

Product Name

1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene

Molecular Formula

C15H22Cl2

Molecular Weight

273.2 g/mol

IUPAC Name

1,5-ditert-butyl-2,4-dichloro-3-methylbenzene

InChI

InChI=1S/C15H22Cl2/c1-9-12(16)10(14(2,3)4)8-11(13(9)17)15(5,6)7/h8H,1-7H3

InChI Key

CXRPXFZFGODPFD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl

Canonical SMILES

CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.